molecular formula C6H8Cl2N2 B13506214 3-(1-Chloroethyl)pyridazine hydrochloride

3-(1-Chloroethyl)pyridazine hydrochloride

Cat. No.: B13506214
M. Wt: 179.04 g/mol
InChI Key: NLBJDBUAEYDMIV-UHFFFAOYSA-N
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Description

3-(1-Chloroethyl)pyridazine hydrochloride is a chemical compound that belongs to the class of pyridazines. It has garnered significant attention from the scientific community due to its unique physical and chemical properties, potential biological applications, and diverse range of potential implications in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyridazines, including 3-(1-Chloroethyl)pyridazine hydrochloride, often involves cyclization reactions. One common method is the copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones, which enables an efficient synthesis of a series of 1,6-dihydropyridazines with good yields, high functional group tolerance, and remarkable regioselectivity under mild conditions . Another method involves the use of trichloroisocyanuric acid in chloroform under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(1-Chloroethyl)pyridazine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyridazinone derivatives, while substitution reactions may produce various substituted pyridazines with different functional groups.

Scientific Research Applications

3-(1-Chloroethyl)pyridazine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 3-(1-Chloroethyl)pyridazine hydrochloride involves its interaction with specific molecular targets and pathways. For example, pyridazinone derivatives have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that this compound may exert its effects through similar mechanisms, potentially involving the inhibition of specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(1-Chloroethyl)pyridazine hydrochloride include other pyridazine derivatives such as:

    Pyridazinone: Known for its broad spectrum of pharmacological activities.

    Minaprine: A monoamine oxidase inhibitor used as an antidepressant.

    Relugolix: A gonadotropin-releasing hormone receptor antagonist.

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of physical and chemical properties, which make it particularly suitable for specific applications in scientific research and industry. Its ability to undergo a variety of chemical reactions and its potential biological activities contribute to its uniqueness and versatility.

Properties

Molecular Formula

C6H8Cl2N2

Molecular Weight

179.04 g/mol

IUPAC Name

3-(1-chloroethyl)pyridazine;hydrochloride

InChI

InChI=1S/C6H7ClN2.ClH/c1-5(7)6-3-2-4-8-9-6;/h2-5H,1H3;1H

InChI Key

NLBJDBUAEYDMIV-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NN=CC=C1)Cl.Cl

Origin of Product

United States

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